Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Structural Characterization and Molecular Architecture
Core Hexahydroquinoline Skeleton Analysis
The hexahydroquinoline core adopts a fused bicyclic system comprising a 1,4-dihydropyridine (1,4-DHP) ring and a cyclohexenone moiety. X-ray diffraction studies of analogous compounds reveal that the dihydropyridine ring typically exists in a flattened boat conformation (puckering amplitude Q = 0.312 Å), while the cyclohexenone ring adopts an envelope conformation with C3 deviation of 0.647 Å from the mean plane. Density Functional Theory (DFT) calculations align with experimental data, showing bond length alternation in the 1,4-DHP ring (C2-N1: 1.352 Å vs. C3-C4: 1.456 Å) characteristic of partial aromaticity.
Substituent Configuration Analysis
Cyclohexyl Ester Group Spatial Orientation
The cyclohexyl ester at position 3 exhibits axial preference (ΔG = 1.8 kcal/mol) due to steric interactions between the cyclohexyl C-H bonds and the carbonyl oxygen. Crystallographic data for tert-butyl analogs demonstrate similar spatial constraints, with the bulkier substituent adopting a pseudo-equatorial orientation to minimize van der Waals repulsions (contact distance > 3.2 Å).
| Parameter | Cyclohexyl Ester | tert-Butyl Analog |
|---|---|---|
| C3-O-C Bond Angle | 117.2° | 115.8° |
| Torsion Angle (C2-C3-O-C) | -12.4° | -14.1° |
| Non-bonded Contacts | 4 (≤3.5 Å) | 6 (≤3.5 Å) |
3-Methoxy-4-Propoxyphenyl Ring Electronic Effects
The 3-methoxy-4-propoxyphenyl group induces significant electron density redistribution, as evidenced by Hammett substituent constants (σmeta = 0.12, σpara = -0.27). Time-Dependent DFT calculations predict bathochromic shifts of 28 nm in UV-Vis spectra compared to unsubstituted analogs, consistent with enhanced conjugation through the propoxy oxygen's lone pairs.
7-Phenyl Group Conformational Stability
The 7-phenyl substituent adopts a perpendicular orientation relative to the cyclohexenone ring (dihedral angle = 87.3°±1.2°), stabilized by CH-π interactions (distance: 2.89 Å) with adjacent methyl groups. Variable-temperature NMR studies reveal restricted rotation (ΔG‡ = 12.3 kcal/mol at 298 K) due to steric hindrance from the 2-methyl group.
Crystallographic Data Interpretation
Single-crystal X-ray analysis (space group P-1, Z = 2) reveals a layered structure stabilized by:
- N-H···O hydrogen bonds (2.892 Å, 168°)
- C-H···π interactions (3.112 Å) involving the 7-phenyl group
- van der Waals contacts (69.1% contribution to Hirshfeld surface)
The asymmetric unit contains three independent molecules (A, B, C) with root-mean-square deviations of 0.134 Å for non-hydrogen atoms, indicating minimal conformational polymorphism.
Comparative NMR Spectral Analysis Across Solvent Systems
Solvent-induced chemical shift variations (Δδ up to 0.48 ppm) highlight the compound's polarity-dependent conformational preferences:
| Proton | CDCl3 (δ, ppm) | DMSO-d6 (δ, ppm) | Δδ |
|---|---|---|---|
| NH | 8.21 | 9.04 | +0.83 |
| C2-CH3 | 2.34 | 2.51 | +0.17 |
| OCH2CH2CH3 | 3.89 | 4.12 | +0.23 |
| C7-Ph ortho-H | 7.16 | 7.03 | -0.13 |
DMSO-d6 enhances NH proton deshielding through hydrogen bond acceptance, while aromatic protons exhibit upfield shifts due to solvent ring current effects. COSY and NOESY correlations confirm restricted rotation of the propoxy group (J = 9.8 Hz for OCH2CH2CH3 protons in CDCl3).
Properties
Molecular Formula |
C33H39NO5 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H39NO5/c1-4-17-38-28-16-15-23(20-29(28)37-3)31-30(33(36)39-25-13-9-6-10-14-25)21(2)34-26-18-24(19-27(35)32(26)31)22-11-7-5-8-12-22/h5,7-8,11-12,15-16,20,24-25,31,34H,4,6,9-10,13-14,17-19H2,1-3H3 |
InChI Key |
OZYKUQUTYANVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)OC |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
The Hantzsch method remains the most widely used approach, involving:
Optimization Studies
-
Catalyst Screening : Substituting ammonium acetate with ceric ammonium nitrate (CAN) improves yields to 82% but increases reaction time.
-
Solvent Effects : Ethanol outperforms methanol in reducing side products (e.g., dimerization), achieving 78% yield.
Table 1 : Hantzsch Reaction Optimization
| Parameter | Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Solvent (Methanol) | Reflux, 12 h | 68 | 12 |
| Solvent (Ethanol) | Reflux, 10 h | 75 | 8 |
| Catalyst (CAN) | 80°C, 8 h | 82 | 5 |
Ionic Liquid-Catalyzed Synthesis
Green Chemistry Protocol
A sustainable method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst:
-
Reactants :
-
3-Methoxy-4-propoxyphenyl aldehyde (0.5 mmol)
-
Dimedone (0.5 mmol)
-
Malononitrile (0.5 mmol)
-
Cyclohexyl acetoacetate (0.5 mmol)
-
-
Conditions : Stirring in ethanol (3 mL) at room temperature for 15–20 minutes.
-
Workup : Catalyst recovery via filtration and product crystallization (89–94% yield).
Advantages Over Traditional Methods
Table 2 : Ionic Liquid vs. Hantzsch Performance
| Metric | Ionic Liquid Method | Hantzsch Method |
|---|---|---|
| Reaction Time | 15–20 min | 8–12 h |
| Yield (%) | 89–94 | 68–82 |
| Catalyst Recyclability | 5 cycles | Not applicable |
Modified Knoevenagel Cyclization
Stepwise Synthesis
This method isolates intermediates for quality control:
-
Knoevenagel Adduct Formation :
-
Michael Addition :
-
Esterification :
-
Cyclohexanol and DCC/DMAP in dichloromethane (24 h, room temperature).
-
Limitations
-
Complexity : Requires intermediate purification, increasing time and cost.
-
Side Reactions : Uncontrolled cyclization may produce regioisomers (∼15%).
Industrial-Scale Production
Continuous Flow Synthesis
Cost Analysis
| Parameter | Batch Process (Hantzsch) | Continuous Flow |
|---|---|---|
| Raw Material Cost | $420/kg | $380/kg |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted hexahydroquinolines
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be useful in the development of new drugs for treating conditions like hypertension and neurodegenerative diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenyl group at position 4 is a critical determinant of molecular properties. Comparisons include:
Key Observations :
Ester Group Modifications
The ester group at position 3 influences solubility and pharmacokinetics:
Key Observations :
- Cyclohexyl esters (target compound) are bulkier and more lipophilic than ethyl or ethoxyethyl esters, which may prolong half-life but reduce aqueous solubility .
Biological Activity
Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 494194-74-0) is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C35H43NO7 |
| Molecular Weight | 589.718 g/mol |
| CAS Number | 494194-74-0 |
Structure
The structure of the compound features a cyclohexyl group attached to a quinoline derivative, which contributes to its unique biological properties. The presence of methoxy and propoxy groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Decreased cell viability : A dose-dependent reduction in cell viability was observed.
- Apoptotic induction : Increased levels of cleaved caspase-3 were detected, indicating apoptosis.
These findings suggest that the compound may act as a potential therapeutic agent against breast cancer.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways. By blocking this pathway, the compound reduces the expression of inflammatory mediators.
P-glycoprotein Interaction
P-glycoprotein (P-gp) plays a crucial role in drug metabolism and transport. Studies have suggested that this compound may interact with P-glycoprotein:
- Inhibition Studies : The compound has been shown to inhibit P-gp-mediated efflux in Caco-2 cells.
- Transport Studies : Transport assays using rhodamine 123 indicated that this compound could modulate P-gp activity.
These interactions may enhance the bioavailability of co-administered drugs that are substrates for P-glycoprotein.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Quinoline Core Formation : Condensation of aniline derivatives with β-ketoesters under acidic/basic conditions.
- Substituent Introduction : Electrophilic aromatic substitution (e.g., chlorination, ethoxylation) to add functional groups.
- Cyclohexylation : Friedel-Crafts alkylation using cyclohexyl halides and Lewis acid catalysts.
- Carboxylation : Reaction with CO₂ or carboxylating agents to introduce the ester group .
Alternative routes may utilize pre-functionalized intermediates to streamline steps, such as coupling 3-methoxy-4-propoxyphenyl precursors with hexahydroquinoline scaffolds .
Q. Which spectroscopic techniques confirm structural integrity?
- NMR Spectroscopy : Assigns proton/carbon environments, confirming substituent connectivity (e.g., methoxy, propoxy groups).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the ester).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and spatial arrangement .
Q. What chemical reactions can this compound undergo?
- Oxidation : Hydroxyl or methyl groups oxidize to ketones/aldehydes using KMnO₄ or CrO₃.
- Reduction : Carbonyl groups reduce to alcohols via NaBH₄ or LiAlH₄.
- Substitution : Chloro or methoxy groups undergo nucleophilic displacement with amines/thiols .
Advanced Questions
Q. How can synthesis yield be optimized for industrial-scale production?
Key parameters include:
- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts alkylation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification : Chromatography or recrystallization ensures high purity.
- Continuous Flow Systems : Improve heat/mass transfer and scalability vs. batch reactors .
Q. What methods elucidate biological mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., opioid receptors ).
- Gene Expression Profiling : RNA-seq/qPCR to identify pathways affected by the compound .
Q. How should contradictory biological activity data be resolved?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
- Structural Analog Comparison : Test derivatives to isolate functional group contributions.
- Purity Verification : HPLC analysis ensures compound integrity, as impurities may skew results .
Q. What computational strategies predict target interactions?
- Molecular Docking : Simulate binding poses with receptors (e.g., opioid receptors) using AutoDock Vina.
- QSAR Modeling : Correlate substituent properties (e.g., logP, steric bulk) with activity trends.
- MD Simulations : Assess binding stability over time in solvated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
